Cas no 1351608-21-3 (6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide)

6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide
- 1351608-21-3
- AKOS024541686
- 6-imidazol-1-yl-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide
- 6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide
- F6238-0087
- VU0539128-1
-
- インチ: 1S/C11H8N6OS/c18-10(14-11-13-4-6-19-11)8-1-2-9(16-15-8)17-5-3-12-7-17/h1-7H,(H,13,14,18)
- InChIKey: ZVGFJWLWOCUQJZ-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1NC(C1=CC=C(N=N1)N1C=NC=C1)=O
計算された属性
- せいみつぶんしりょう: 272.04803007g/mol
- どういたいしつりょう: 272.04803007g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 114Ų
6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6238-0087-10mg |
6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide |
1351608-21-3 | 90%+ | 10mg |
$79.0 | 2023-05-20 | |
Life Chemicals | F6238-0087-5mg |
6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide |
1351608-21-3 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6238-0087-1mg |
6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide |
1351608-21-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6238-0087-4mg |
6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide |
1351608-21-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6238-0087-2μmol |
6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide |
1351608-21-3 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6238-0087-3mg |
6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide |
1351608-21-3 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6238-0087-2mg |
6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide |
1351608-21-3 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6238-0087-10μmol |
6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide |
1351608-21-3 | 90%+ | 10μl |
$69.0 | 2023-05-20 | |
Life Chemicals | F6238-0087-5μmol |
6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide |
1351608-21-3 | 5μmol |
$63.0 | 2023-09-09 |
6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide 関連文献
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamideに関する追加情報
Introduction to 6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide (CAS No. 1351608-21-3) and Its Emerging Applications in Chemical Biology and Medicine
The compound 6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide, identified by its CAS number 1351608-21-3, represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. This heterocyclic derivative, characterized by its intricate scaffold of imidazole, thiazole, and pyridazine moieties, has garnered attention due to its unique structural features and promising biological activities. The combination of these nitrogen-containing heterocycles not only imparts distinct electronic and steric properties but also opens up avenues for diverse interactions with biological targets.
Recent advancements in the field of drug discovery have highlighted the importance of multicomponent reactions (MCRs) in generating structurally diverse libraries. The synthesis of 6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide exemplifies the utility of such approaches, particularly when employing strategies like the Ugi reaction or the Biginelli-like condensation. These methodologies allow for the efficient assembly of complex scaffolds, enabling rapid exploration of chemical space. The presence of both imidazole and thiazole rings in the molecule suggests potential interactions with biological systems, as these heterocycles are frequently found in natural products and pharmacologically active compounds.
One of the most compelling aspects of 6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide is its potential as a scaffold for developing novel therapeutic agents. The pyridazine core, in particular, has been extensively studied for its role in various bioactivities, including antimicrobial and anti-inflammatory effects. When coupled with the bioisosteric properties of imidazole and thiazole, this compound emerges as a versatile platform for medicinal chemistry innovation. For instance, derivatives of this structure have shown promise in inhibiting enzymes such as kinases and phosphodiesterases, which are critical targets in oncology and cardiovascular diseases.
The pharmacokinetic profile of 6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide is another area of interest. Computational studies have indicated that its molecular geometry may facilitate favorable interactions with biological targets while maintaining reasonable solubility and metabolic stability. These attributes are essential for drug candidates aiming to reach clinical efficacy. Additionally, the compound’s ability to undergo various functionalization reactions makes it an attractive candidate for structure-based drug design (SBDD). By modifying specific positions on the heterocyclic system—such as introducing halogens or other substituents—chemists can fine-tune its pharmacological properties.
Recent experimental investigations have begun to unravel the mechanistic aspects of 6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide’s interactions with biological targets. For example, studies using X-ray crystallography have revealed that certain analogs bind to protein pockets with high affinity, often through hydrogen bonding networks involving nitrogen atoms from the imidazole and thiazole moieties. Such insights are invaluable for rationalizing structure-function relationships and guiding further optimization efforts. Moreover, preliminary cell-based assays suggest that this compound exhibits modest cytotoxicity toward certain cancer cell lines while displaying low toxicity in healthy controls—a desirable profile for future therapeutic applications.
The integration of machine learning (ML) techniques has further accelerated the discovery process for compounds like 6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide. Predictive models trained on large datasets can identify promising derivatives based on their structural features alone. By leveraging these tools alongside traditional experimental approaches, researchers can efficiently prioritize candidates for further validation. This interdisciplinary approach aligns well with modern drug discovery paradigms that emphasize data-driven decision-making.
In conclusion,6-(1H-imidazol-1-y]-N-(1, 3-thiazol--2-y]pyridazine--3--carboxamide (CAS No. 1351608--21--3) stands out as a structurally intriguing molecule with significant therapeutic potential. Its unique combination of heterocyclic moieties—particularly the presence of both *imidazole* and *thiazole*—positions it as a valuable scaffold for medicinal chemistry innovation. Ongoing research into its biological activities, pharmacokinetic properties, and synthetic pathways promises to yield novel insights that could translate into next-generation therapeutics across multiple disease areas.
1351608-21-3 (6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide) 関連製品
- 2411194-02-8(2-chloro-N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylacetamide)
- 1805538-46-8(Methyl 4-(difluoromethyl)-2-hydroxy-5-methoxypyridine-3-acetate)
- 2639460-90-3(tert-butyl 5H,6H,7H,8H-1,2,4triazolo4,3-apyrimidine-3-carboxylate)
- 1016891-05-6(6-4-(4-Fluorophenyl)piperazin-1-ylpyridine-3-carbonitrile)
- 941980-31-0(N'-(3,3-diphenylpropyl)-N-(2-methoxy-5-methylphenyl)ethanediamide)
- 303147-26-4(2-CHLORO-N-[5-CYANO-2-(METHYLSULFANYL)PHENYL]NICOTINAMIDE)
- 1369259-14-2(3-Chloro-1-piperidin-1-ylisoquinoline)
- 2309604-07-5(2-methoxy-5-{2-methyl-2-(thiophen-3-yl)propylsulfamoyl}benzamide)
- 766483-76-5(Ethyl azetidine-2-carboxylate)
- 99840-54-7(5,5'-Dimethyldipyrromethane)



